Mirabegron-d8
Description
Properties
Molecular Formula |
C21H16D8N4O2S |
|---|---|
Molecular Weight |
404.555 |
Origin of Product |
United States |
Synthetic Methodologies for Deuterium Incorporation in Mirabegron
Strategic Approaches to Site-Specific Deuteration
The synthesis of Mirabegron-d8 requires precise control over the location of deuterium (B1214612) incorporation to achieve the desired isotopic labeling pattern. Two primary strategic approaches are typically employed for site-specific deuteration: deuterium exchange protocols and the synthesis and integration of deuterated precursors.
Deuterium Exchange Protocols for Mirabegron (B1684304)
Deuterated Precursor Synthesis and Integration
An alternative and often more controlled approach for site-specific deuteration is the synthesis of key intermediates or precursors that already contain deuterium at the desired positions, followed by their integration into the final Mirabegron structure through standard synthetic transformations. This method allows for precise placement of deuterium atoms, particularly at positions that are not easily amenable to direct deuterium exchange.
Information from the search results indicates that this compound has a molecular formula of C₂₁H₁₆D₈N₄O₂S and a molecular weight of 404.56 or 404.555 kmpharma.inpharmaffiliates.combdg.co.nz. The chemical name provided for this compound is (R)-2-(2-Aminothiazol-4-yl)-N-(4-(2-((2-hydroxy-2-(phenyl-d5)ethyl-1,1,2-d3)amino)ethyl)phenyl)acetamide kmpharma.insimsonpharma.com. This name explicitly indicates the positions of deuterium incorporation: five deuterium atoms on the phenyl group and three deuterium atoms on the ethyl group adjacent to the hydroxyl group.
The synthesis of Mirabegron typically involves coupling a thiazoleacetic acid derivative with a phenylethylamine derivative containing the (R)-2-hydroxy-2-phenylethylamine moiety nih.govgoogle.comresearchgate.net. Therefore, the synthesis of this compound likely involves the preparation of a deuterated precursor, specifically one where the phenyl group and the adjacent ethyl group are labeled with deuterium. For example, a deuterated phenylethylamine building block, such as (R)-2-amino-1-(phenyl-d5)ethanol or a related intermediate with additional deuterium on the ethyl chain, would be synthesized and then coupled with the thiazoleacetic acid portion to construct the final this compound molecule.
While specific synthetic schemes for this compound using deuterated precursors were not detailed in the search results, the existence and description of this compound with deuterium at these specific positions strongly suggest that a precursor synthesis approach is utilized medchemexpress.comkmpharma.inpharmaffiliates.combdg.co.nzsimsonpharma.com. The synthesis of deuterated compounds often involves using deuterated starting materials or employing reactions in deuterated solvents or with deuterated reagents to introduce the isotopes at specific steps chem-station.comcymitquimica.com. For example, rac Styrene Glycol-D5 is mentioned as an intermediate in the synthesis of rac Mirabegron-d5, indicating the use of deuterated building blocks for related deuterated Mirabegron analogs cymitquimica.com.
Advanced Reaction Mechanisms and Selectivity Considerations in Deuteration
The incorporation of deuterium into organic molecules can proceed through various reaction mechanisms, including catalytic exchange, nucleophilic substitution, electrophilic substitution, and addition reactions. The choice of method depends heavily on the target molecule's structure and the desired positions for deuteration.
For this compound, with deuterium located on the phenyl ring and an aliphatic chain, different mechanisms would be involved. Deuteration of aromatic rings often requires catalytic conditions, such as using deuterium gas (D₂) with a metal catalyst or acid/base-catalyzed exchange in deuterated solvents chem-station.com. The selectivity for specific positions on the phenyl ring can be influenced by activating or deactivating groups present.
Deuteration of aliphatic positions can occur through various mechanisms, including radical reactions, or acid- or base-catalyzed exchange if the hydrogens are sufficiently acidic (e.g., adjacent to carbonyl groups or heteroatoms) chem-station.com. The specific positions of deuterium on the ethyl chain in this compound ((phenyl-d5)ethyl-1,1,2-d3) suggest that directed deuteration or synthesis using precursors with pre-installed deuterium is employed rather than random exchange. The stereochemistry at the chiral center (the carbon bearing the hydroxyl group and the phenyl ring) must also be maintained during the synthesis of deuterated Mirabegron analogs researchgate.netgoogle.com. The synthesis of the (R)-enantiomer of Mirabegron typically starts from (R)-styrene oxide or a similar chiral precursor researchgate.net. Therefore, the synthesis of (R)-Mirabegron-d8 would likely involve a deuterated chiral precursor to ensure the correct stereochemistry is retained.
Understanding the reaction mechanisms is crucial for achieving high site-selectivity and minimizing unwanted side reactions or scrambling of deuterium atoms to other positions. Catalysts play a significant role in many deuteration reactions, influencing both the reaction rate and selectivity chem-station.comnsf.gov.
Optimization of Synthetic Yields and Isotopic Purity
Optimizing the synthetic route for this compound involves maximizing the chemical yield of the desired product and ensuring high isotopic purity, meaning that deuterium is incorporated at the intended positions with minimal presence of undeuterated or incorrectly deuterated species.
The isotopic purity is paramount for applications like using this compound as an internal standard in mass spectrometry for the quantification of Mirabegron medchemexpress.com. Impurities with different isotopic compositions can interfere with accurate measurements.
Purification Techniques for Deuterated Mirabegron
Purification of this compound is essential to remove chemical impurities and ensure high isotopic purity. Standard purification techniques used in organic synthesis are applicable, including:
Crystallization: This method can be effective for obtaining highly pure solid compounds based on differences in solubility. Methods for crystallizing Mirabegron have been reported, including obtaining specific crystalline forms google.comgoogle.comresearchgate.netchemicalbook.com. Similar techniques, optimized for the deuterated analog, would be used for this compound.
Chromatography: Techniques such as high-performance liquid chromatography (HPLC) are widely used for purifying pharmaceutical compounds and their impurities scielo.brscience.gov. Preparative HPLC can be employed to isolate this compound from reaction mixtures and remove related impurities or other isotopologues. The purity of Mirabegron and its impurities is often assessed by HPLC google.comresearchgate.netchemicalbook.com.
Extraction and Washing: Liquid-liquid extraction and washing steps are crucial for isolating the product from reaction mixtures and removing soluble impurities google.comchemicalbook.com.
The purification strategy for this compound would be tailored to the specific synthetic route and the nature of the impurities present.
Quality Control of Deuterium Enrichment
Ensuring the correct deuterium enrichment and isotopic purity of this compound is critical for its intended use. Analytical techniques are employed to verify the level and location of deuterium incorporation:
Mass Spectrometry (MS): MS is a primary tool for determining the molecular weight and isotopic composition of a compound humanjournals.comscience.gov. By analyzing the mass spectrum of this compound, the number of deuterium atoms incorporated can be confirmed. Techniques like LC-MS/MS are routinely used for the analysis and quantification of Mirabegron and can be adapted for its deuterated analog scielo.br.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ²H NMR, is invaluable for determining the specific positions of deuterium incorporation within the molecule humanjournals.com. By comparing the ¹H NMR spectrum of this compound to that of undeuterated Mirabegron, the signals corresponding to deuterated positions will be absent or significantly reduced. ²H NMR directly shows signals for the deuterium atoms, confirming their locations.
Analytical Characterization and Quantification of Mirabegron D8
Chromatographic Separations for Isotopic Purity and Quantification
Chromatographic techniques are fundamental to separating Mirabegron-d8 from its non-deuterated counterpart and other matrix components, ensuring accurate quantification and assessment of isotopic purity. The chromatographic behavior of this compound is virtually identical to that of unlabeled Mirabegron (B1684304), thus methods developed for the parent drug are directly applicable.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for the analysis of Mirabegron and its deuterated standard. clinicaltrials.gov Method development focuses on optimizing the separation on a stationary phase, typically a C8 or C18 column, by adjusting the mobile phase composition, pH, and flow rate. scielo.brscielo.br
Validation of these HPLC methods is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure reliability and accuracy. nih.gov Key validation parameters include specificity, linearity, precision, accuracy, and robustness. scielo.brresearchgate.net Linearity is consistently demonstrated with correlation coefficients (r²) greater than 0.999 over various concentration ranges. scielo.brresearchgate.net The methods prove to be highly sensitive, with Limits of Detection (LOD) and Quantification (LOQ) reported at levels as low as 0.04 ppm and 0.14 ppm, respectively. scielo.br The retention time for Mirabegron is typically observed between 3.5 and 6 minutes, depending on the specific method parameters. scielo.brresearchgate.net
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Eclipse XDB C18 (4.6 x 250 mm, 5 µm) scielo.br | Puratis C18 (4.6 x 250 mm, 5 µm) scielo.br | Primesep 500 (4.6 x 150 mm, 5 µm) dntb.gov.ua |
| Mobile Phase | Methanol:Water (95:5 v/v) scielo.br | Gradient of 20 mM Ammonium (B1175870) acetate (B1210297) (pH 4.5) and Methanol scielo.br | Acetonitrile (B52724):Water (60:40 v/v) with 20 mM Ammonium formate (B1220265) (pH 3.0) dntb.gov.ua |
| Flow Rate | 1.0 mL/min scielo.br | Not Specified | 1.0 mL/min dntb.gov.ua |
| Detection (UV) | 251 nm scielo.br | 247 nm scielo.br | 250 nm dntb.gov.ua |
| Retention Time | 5.813 min scielo.br | Not Specified | 7.26 min dntb.gov.ua |
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including enhanced resolution, greater sensitivity, and substantially shorter analysis times. These improvements are achieved by using columns with smaller particle sizes (typically less than 2 µm) and operating at higher pressures. For Mirabegron and this compound, UPLC methods provide rapid and efficient separation from endogenous components in biological matrices.
UPLC systems are frequently coupled with mass spectrometry detectors for bioanalytical applications. The chromatographic separation is typically achieved on a C18 stationary phase, with a gradient elution using a mobile phase consisting of an aqueous component (like ammonium acetate or formic acid) and an organic solvent (such as acetonitrile or methanol). The total run time for a UPLC method can be as short as 2.5 to 3 minutes, which is a significant improvement over HPLC methods and ideal for high-throughput analysis.
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Acquity BEH C18 (50 x 3.0 mm, 1.7 µm) | Waters CSH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Potassium dihydrogen phosphate:Methanol (70:30 v/v) | Gradient of 10 mM Ammonium acetate (pH 5) and Acetonitrile |
| Flow Rate | 0.5 mL/min | Not Specified |
| Detection (UV) | 254 nm | Photodiode Array (PDA) |
| Retention Time | 1.503 min | Not Specified |
Gas chromatography is generally not a suitable technique for the direct analysis of Mirabegron or this compound. This is due to the compound's high molecular weight (396.5 g/mol for the parent drug) and non-volatile nature. nih.gov These properties prevent the compound from being readily vaporized at temperatures compatible with GC analysis without significant thermal degradation. While derivatization could potentially be employed to increase volatility, no standard GC-based methods have been reported in the scientific literature for this compound. Liquid chromatography remains the preferred method for its analysis.
Mass Spectrometry for Structural Elucidation and Quantitative Analysis
Mass spectrometry (MS) is an indispensable tool for the analysis of this compound. It is the only technique that can differentiate the deuterated standard from the endogenous analyte based on their mass-to-charge (m/z) ratio.
LC-MS/MS is the gold standard for quantifying Mirabegron in preclinical biological matrices such as rat plasma. In this method, a stable isotope-labeled internal standard (SIL-IS) like this compound is added to the sample at a known concentration. The SIL-IS co-elutes with the analyte and experiences identical ionization effects and matrix suppression, allowing for highly accurate and precise quantification.
The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly selective and sensitive. For Mirabegron, the most common precursor-to-product ion transition is m/z 397.3 → 146.2/260.1. For a deuterated standard such as this compound, the precursor ion would be shifted to approximately m/z 405.3, while the product ions may or may not shift depending on the location of the deuterium (B1214612) atoms on the molecule.
| Parameter | Mirabegron | Mirabegron-d5 (as proxy for this compound) |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| Precursor Ion [M+H]⁺ (m/z) | 397.3 | 402.4 |
| Product Ions (m/z) | 146.2 and 260.1 | 146.1 and 260.1 |
| Monitored MRM Transitions | 397.3 → 146.2 397.3 → 260.1 | 402.4 → 146.1 402.4 → 260.1 |
| Note: Data for the deuterated standard is for Mirabegron-d5. This compound would exhibit a precursor ion of approximately m/z 405.3. The principle of using a SIL-IS remains identical. |
High-Resolution Mass Spectrometry (HRMS), often coupled with UPLC (UPLC-HRMS), is a powerful technique for identifying metabolites in preclinical and in vitro studies, such as those using liver microsomes or hepatocytes. Instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap provide mass measurements with high accuracy (typically <5 ppm deviation), which allows for the confident determination of the elemental composition of both the parent drug and its metabolites.
In the context of this compound, HRMS would be used to study its metabolic fate and confirm that it does not undergo unexpected biotransformations that could interfere with its role as an internal standard. By comparing the HRMS data of incubations with unlabeled Mirabegron versus this compound, researchers can track the formation of deuterated metabolites. The accurate mass difference between a metabolite and the parent compound helps to identify the type of metabolic reaction that has occurred (e.g., hydroxylation, glucuronidation). This capability is crucial for understanding the complete metabolic profile of a drug candidate in preclinical development.
Application of this compound as an Internal Standard in Bioanalysis
In the field of bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantification. This compound serves as an ideal internal standard for the determination of Mirabegron in biological samples such as human plasma. iajpr.comasiapharmaceutics.info The fundamental principle behind its use is that a deuterated standard is chemically identical to the analyte of interest but has a different mass.
This mass difference allows the mass spectrometer to distinguish between the analyte (Mirabegron) and the internal standard (this compound), while their nearly identical physicochemical properties ensure they behave similarly during the entire analytical process. asiapharmaceutics.info This includes extraction, chromatography, and ionization. iajpr.comasiapharmaceutics.info Consequently, any variability or loss of analyte during sample preparation or injection is mirrored by the internal standard. By calculating the ratio of the analyte's response to the internal standard's response, analysts can correct for these variations, leading to significantly improved precision and accuracy in the final concentration measurement. scielo.br
Several validated bioanalytical methods have successfully employed deuterated Mirabegron (such as Mirabegron-d5 or this compound) for quantifying the parent drug in pharmacokinetic and bioequivalence studies. iajpr.comasiapharmaceutics.info Its use ensures efficient sample cleanup, consistent recovery, and reliable data for routine analytical applications. asiapharmaceutics.info
Spectroscopic Methods for Deuterium Position and Confirmation
Confirming the precise location and extent of deuterium incorporation is critical for validating the identity and purity of this compound. Spectroscopic techniques are indispensable for this purpose.
NMR spectroscopy is the most powerful tool for unambiguously determining the site of deuteration.
¹H NMR (Proton NMR): In a ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium atoms would be absent or significantly diminished in intensity. This provides direct evidence of deuteration at specific positions in the molecule. Predicted ¹H NMR spectra for the non-deuterated Mirabegron are available for comparison. drugbank.comchemicalbook.com
¹³C NMR (Carbon-13 NMR): While ¹³C NMR primarily provides information about the carbon skeleton, it is also sensitive to the isotopic substitution of attached atoms. Carbons directly bonded to deuterium will exhibit characteristic changes. The signal for a deuterated carbon may appear as a multiplet (due to C-D coupling) and experience a slight upfield shift compared to its protonated counterpart in the Mirabegron spectrum. drugbank.com
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A ²H NMR spectrum of this compound would show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated. This method offers definitive confirmation of the presence and location of the deuterium labels.
Vibrational spectroscopy methods like IR and Raman can also confirm deuteration by detecting changes in molecular bond vibrations. The substitution of a hydrogen atom (mass ≈ 1 amu) with a deuterium atom (mass ≈ 2 amu) significantly alters the vibrational frequency of the corresponding bond.
Specifically, the C-D (carbon-deuterium) stretching and bending vibrations occur at lower frequencies (wavenumbers) than the C-H (carbon-hydrogen) vibrations. This isotopic shift is predictable based on the principles of the harmonic oscillator model. By comparing the IR or Raman spectrum of this compound with that of unlabeled Mirabegron, the appearance of new absorption bands at these lower frequencies and the disappearance or reduction of C-H vibrational bands serve as strong evidence of successful deuteration.
Pharmacological Investigations of Mirabegron D8 in Vitro and Preclinical Focus
Receptor Binding Affinity and Selectivity Studies
Understanding the binding characteristics of a compound to its target receptor and off-target receptors is crucial in pharmacology. These studies determine how strongly a compound binds and how selective it is for a particular receptor subtype.
In Vitro Assays at Beta-3 Adrenergic Receptors and Other Adrenergic Subtypes
Mirabegron (B1684304) is known to be a selective agonist of the beta-3 adrenergic receptor (β3-AR). nih.govwikipedia.orgguidetopharmacology.orginnovareacademics.inpharmacompass.comresearchgate.netnih.govresearchgate.net These receptors are G protein-coupled receptors that are targets of catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) and are linked to Gs proteins, which increase intracellular cAMP levels upon activation. medchemexpress.com Mirabegron's activation of β3-ARs in the bladder detrusor muscle leads to muscle relaxation, increasing bladder capacity. nih.govmims.com
Studies on Mirabegron indicate its potent and selective agonism at the β3-adrenoceptor with an EC50 of 22.4 nM. medchemexpress.com While Mirabegron is primarily known for its β3-AR activity, adrenergic receptors have several subtypes, including α1, α2, β1, β2, and β3. medchemexpress.com Beta-1, Beta-2, and Beta-3 receptors are all linked to Gs proteins. medchemexpress.com
Specific in vitro binding assays for Mirabegron-d8 at β3-ARs and other adrenergic subtypes would typically involve radioligand binding studies or similar techniques to determine binding affinity (Ki) and selectivity profiles. While the provided search results confirm this compound as a deuterium-labeled version of Mirabegron and mention Mirabegron's β3-AR agonism, detailed comparative binding data specifically for this compound across various adrenergic subtypes were not explicitly found. However, deuterium (B1214612) labeling is generally expected to have minimal impact on receptor binding affinity unless the deuterated positions are directly involved in the binding interaction or significantly alter the molecule's conformation.
Comparative Pharmacological Profiling of this compound Versus Unlabeled Mirabegron
Comparative pharmacological profiling aims to determine if the deuterium labeling in this compound alters its activity compared to the unlabeled compound. This is particularly important for understanding if the label affects binding, efficacy, or signaling.
In Vitro Functional Pharmacology
Functional assays are used to assess the biological response elicited by a compound binding to its receptor. For β3-AR agonists like Mirabegron, this typically involves measuring the downstream effects of receptor activation, such as the production of cyclic adenosine (B11128) monophosphate (cAMP).
Cell-Based Signaling Assays (e.g., cAMP Accumulation)
Activation of β3-ARs is coupled to Gs proteins, which stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels. medchemexpress.com Therefore, cell-based assays measuring cAMP accumulation are a standard method to assess the functional agonism of compounds targeting β3-ARs.
Studies with unlabeled Mirabegron have demonstrated its ability to increase intracellular cAMP levels in cells expressing β3-ARs, including human pluripotent stem cell-derived brown adipocytes. biorxiv.orgnih.gov These studies confirm that Mirabegron acts as a functional agonist, triggering the expected downstream signaling pathway. While the search results mention cAMP assays in the context of Mirabegron's activity, specific data on cAMP accumulation induced by this compound were not found. However, if this compound retains the pharmacological activity of unlabeled Mirabegron, it would be expected to also stimulate cAMP production in β3-AR expressing cells.
Preclinical Pharmacodynamic Models (Focus on Receptor Activation)
Preclinical studies investigating the pharmacodynamics of mirabegron, and by extension, this compound, have primarily focused on its interaction with adrenergic receptors, particularly the β3-AR. These studies utilize both in vitro and in vivo models to characterize receptor binding, activation, and the resulting functional responses.
In vitro studies using cloned human β3-AR expressed in cell lines, such as Chinese hamster ovary (CHO) cells, have demonstrated that mirabegron is a potent and selective agonist of the β3-AR mdpi.comurotoday.comrndsystems.com. Functional assays measuring the accumulation of cyclic adenosine monophosphate (cAMP), a downstream signaling molecule activated by β-adrenergic receptors, show that mirabegron increases cAMP levels in a concentration-dependent manner mdpi.comurotoday.comrndsystems.comtga.gov.au.
Data from these in vitro studies provide quantitative measures of mirabegron's potency and selectivity. For instance, mirabegron has been reported to have an EC50 value of 22.4 nM for the human β3-AR in cAMP accumulation assays medchemexpress.comurotoday.comrndsystems.com. Its selectivity profile indicates significantly lower potency at β1- and β2-adrenergic receptors, with EC50 values reported to be 500 times or more greater than that for the β3-AR urotoday.comrndsystems.com. This selectivity is crucial for its therapeutic profile, minimizing off-target effects mediated by β1- and β2-ARs, which are involved in cardiovascular and pulmonary functions mdpi.comtga.gov.aufda.gov.
Preclinical in vivo pharmacodynamic models, predominantly in rodents and monkeys, have been used to assess the functional consequences of β3-AR activation by mirabegron. Studies in rats and monkeys have shown that mirabegron increases bladder capacity and reduces the frequency of bladder contractions, consistent with the relaxation of the detrusor smooth muscle mediated by β3-AR activation urotoday.comtga.gov.aufda.govnih.gov. For example, mirabegron dose-dependently increased functional bladder capacity in water-loaded rats tga.gov.au. In models of bladder overactivity, mirabegron decreased the frequency of non-voiding contractions without affecting voiding pressure, suggesting a specific effect on the storage phase of the micturition cycle tga.gov.autga.gov.au.
Beyond the bladder, preclinical studies have also explored mirabegron's effects on other tissues expressing β3-ARs, such as adipose tissue. Activation of β3-ARs in brown and beige adipose tissue can lead to increased thermogenesis and energy expenditure mdpi.commdpi.comtexilajournal.com. Studies in mice have shown that mirabegron can activate brown adipose tissue and improve metabolic parameters mdpi.comrndsystems.com.
The available preclinical data on mirabegron consistently support its role as a selective β3-AR agonist, mediating relaxation of smooth muscle in the bladder and influencing metabolic activity in adipose tissue through receptor activation. While direct pharmacodynamic studies on this compound are limited in the provided search results, the established principles of deuterium labeling in drug discovery suggest that its receptor activation profile would closely mirror that of mirabegron, making the preclinical pharmacodynamic data of mirabegron relevant to understanding the expected activity of its deuterated analog in research settings focused on receptor interactions.
Here is a summary of key in vitro pharmacodynamic data for Mirabegron:
| Assay (Target Species) | Endpoint | EC50 (nM) | Selectivity Ratio (vs. β3-AR) | Citation |
| Human β3-AR (CHO cells) | cAMP Accumulation | 22.4 | 1 | medchemexpress.comurotoday.comrndsystems.com |
| Human β1-AR (CHO cells) | cAMP Accumulation | >10000 | >440 | rndsystems.com |
| Human β2-AR (CHO cells) | cAMP Accumulation | >10000 | >440 | rndsystems.com |
| Rat Bladder Muscle (ex vivo) | Relaxation (Carbachol-precontracted) | Not specified | N/A | rndsystems.com |
Here is a summary of key in vivo preclinical pharmacodynamic findings for Mirabegron focusing on receptor activation:
| Model (Species) | Observation (Mechanism) | Citation |
| Water-loaded rat | Increased functional bladder capacity (β3-AR activation) | tga.gov.au |
| Rat model of bladder overactivity | Decreased frequency of non-voiding contractions (β3-AR activation) | tga.gov.autga.gov.au |
| Water-loaded conscious cynomolgus monkey | Increased functional bladder capacity, reduced micturition frequency (β3-AR activation) | tga.gov.au |
| Mice (High-fat diet) | Activation of brown adipose tissue, improved metabolic parameters (β3-AR activation) | mdpi.comrndsystems.com |
Metabolic Pathways and Isotope Effects in Mirabegron D8 Studies Preclinical and in Vitro Focus
In Vitro Biotransformation Studies
In vitro studies using liver microsomes and hepatocytes are crucial for identifying the enzymes responsible for drug metabolism and the resulting metabolites. For mirabegron (B1684304), these studies have highlighted the significant roles of cytochrome P450 enzymes and other metabolic enzymes.
Role of Cytochrome P450 Enzymes (CYP3A4, CYP2D6) in Microsomal and Hepatocyte Systems
In vitro data indicate that the oxidative metabolism of mirabegron is primarily mediated by CYP3A4, with a minor contribution from CYP2D6 nih.govresearchgate.net. Studies using human liver microsomes and recombinant enzymes have demonstrated the involvement of these CYP isoforms in the metabolic clearance of mirabegron researchgate.net. Mirabegron is considered a substrate for both CYP3A4 and CYP2D6, although it is not considered a sensitive substrate for CYP3A4 in vivo nih.gov. Additionally, mirabegron has shown inhibitory effects on CYP2D6 and, to a lesser extent, CYP3A4 in vitro researchgate.netresearchgate.net.
Contribution of Other Enzyme Systems (e.g., Esterases, Glucuronosyltransferases)
Beyond cytochrome P450 enzymes, other enzyme systems play a significant role in mirabegron metabolism. Amide hydrolysis, mediated by esterases, is a major metabolic pathway, accounting for a substantial percentage of identified metabolites in urine researchgate.netdrugbank.com. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is another important conjugation pathway nih.govchemicalbook.comresearchgate.netdrugbank.commdpi.com. Specific UGT isoforms, such as UGT2B7, UGT1A3, and UGT1A8, have been identified as being involved in the glucuronidation of mirabegron drugbank.com. Butylcholinesterase may also be involved in the metabolism of mirabegron nih.govdrugbank.com.
Identification and Structural Characterization of Deuterated Metabolites (In Vitro/Preclinical)
Studies involving deuterium-labeled mirabegron (Mirabegron-d8) in preclinical models and in vitro systems allow for the identification and structural characterization of deuterated metabolites. By tracking the deuterium (B1214612) label, researchers can elucidate the metabolic pathways and identify the specific sites of metabolism. While specific details on the identified deuterated metabolites of this compound were not extensively available in the search results, studies on the metabolism of unlabeled mirabegron have identified numerous metabolites resulting from amide hydrolysis, glucuronidation, and oxidative pathways like N-dealkylation and oxidation of the secondary amine researchgate.netdrugbank.com. Eight of the metabolites characterized in urine have also been observed in plasma researchgate.netnih.gov. These findings from unlabeled mirabegron studies provide a basis for predicting the types of deuterated metabolites that would be observed for this compound.
Quantification of Kinetic Isotope Effects on Metabolic Stability
Deuterium substitution can influence the rate of enzymatic reactions, leading to kinetic isotope effects (KIEs). Quantifying KIEs in this compound studies helps to understand how deuterium labeling affects the metabolic stability of the compound.
Analysis of Deuterium-Induced Changes in Metabolic Rates
Implications for Metabolite Formation Pathways
Kinetic isotope effects can also provide insights into the rate-limiting steps in metabolic pathways and the relative contributions of different enzymes. If deuterium substitution at a specific position significantly reduces the formation of a particular metabolite, it suggests that the cleavage of the bond at that position is a rate-determining step in the formation of that metabolite. This information can help in understanding the complex interplay of enzymes involved in mirabegron's biotransformation and how deuterium labeling might alter the profile of circulating metabolites.
This compound is a stable isotopically labeled form of mirabegron, a beta-3 adrenergic receptor agonist clearsynth.com. Stable isotopes like deuterium (d8) are used in research and development to study the pharmacokinetics and metabolism of drugs clearsynth.com. While information specifically on preclinical metabolic fate and excretion studies using this compound in animal models is limited in the search results, studies on the metabolism and excretion of the parent compound, mirabegron, in animals provide relevant context.
Mirabegron is readily absorbed and widely distributed in animals following oral administration fda.gov. Mirabegron and its metabolites are eliminated in both urine and feces in rats and monkeys fda.gov. Enterohepatic recirculation of mirabegron was confirmed in rats fda.gov.
Metabolism of mirabegron occurs via multiple pathways, including dealkylation, oxidation, glucuronidation, and hydrolysis nih.govchemicalbook.com. In monkeys, mirabegron was rapidly and extensively metabolized to M11, a glucuronide conjugate, which accounted for a significant portion of the total plasma radioactivity fda.gov. The proposed metabolic pathway for mirabegron involves several metabolites, though only M11 and M12 (inactive glucuronide conjugates) are considered major metabolites in human plasma fda.gov. Enzymes thought to be involved in the oxidative metabolism of mirabegron include CYP3A4 and CYP2D6, while UGT2B7, UGT1A3, and UGT1A8 have been identified as responsible for conjugation reactions drugbank.com. Butyrylcholinesterase and possibly alcohol dehydrogenase may also play a role drugbank.com.
Excretion of mirabegron and its metabolites occurs through both renal and fecal routes fda.govnih.govtg.org.au. In humans, approximately 55% is excreted in the urine and 34% in the feces, with about 25% excreted as unchanged drug in the urine nih.govtg.org.au. While specific quantitative data for this compound in animal excretion studies were not found, the general pathways observed for mirabegron in animal models (rats and monkeys) involve elimination in urine and feces fda.gov.
Preclinical studies in rats and rabbits have shown that mirabegron can be transferred through the placenta to the fetus and transferred to pups via milk in lactating rats fda.gov. In lactating rats, the concentration of mirabegron in milk was found to be twice that in maternal plasma fda.gov.
Pharmacokinetic Profiling of Mirabegron D8 in Preclinical Models
Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
No information was found regarding the in vitro permeability, tissue distribution, or excretion pathways specifically for Mirabegron-d8 in preclinical models. Studies on unlabeled mirabegron (B1684304) indicate that it is a substrate for P-glycoprotein, which influences its absorption and distribution. researchgate.net Preclinical studies in animal models such as rats, monkeys, and dogs show that unlabeled mirabegron is readily absorbed orally and widely distributed in various tissues, with the liver showing the highest exposure. fda.gov Elimination of unlabeled mirabegron and its metabolites occurs through both urine and feces. fda.gov
In Vitro Permeability and Transport Studies (e.g., P-glycoprotein, OCTs)
No data is available on the in vitro permeability and transporter interactions of this compound. For unlabeled mirabegron, in vitro studies have suggested its interaction with P-glycoprotein (P-gp), an efflux transporter that may affect its intestinal absorption. researchgate.net
Tissue Distribution Studies in Animal Species
Specific tissue distribution studies for this compound in any animal species could not be located in the reviewed literature. For unlabeled mirabegron, studies in mice have shown extensive distribution to the gastrointestinal tract, liver, kidneys, lung, and heart. nih.govnih.gov In rats and monkeys, the highest concentration of unlabeled mirabegron was also found in the liver. fda.gov
Excretion Pathways in Animal Models
There is no available data detailing the excretion pathways of this compound in animal models. Unlabeled mirabegron and its metabolites are excreted through both renal and fecal routes in rats and monkeys. fda.govnih.gov Enterohepatic recirculation has been confirmed in rats for the unlabeled compound. fda.gov
Comparative Pharmacokinetic Parameters with Unlabeled Mirabegron in Preclinical Species
A direct comparative analysis of the pharmacokinetic parameters of this compound and unlabeled mirabegron in preclinical species is not possible due to the lack of data on the deuterated compound.
Bioavailability and Clearance Assessments in Animal Models
Information on the bioavailability and clearance of this compound in animal models is not available. For unlabeled mirabegron, the absolute oral bioavailability has been reported to be low in preclinical species, and clearance occurs through multiple pathways. nih.gov
Volume of Distribution and Half-Life Determinations in Animal Models
No studies were found that determined the volume of distribution or half-life of this compound in animal models. For unlabeled mirabegron, a large volume of distribution has been observed following intravenous administration in mice, indicating extensive tissue distribution. nih.gov The terminal elimination half-life of unlabeled mirabegron in beagle dogs has been reported to be approximately 7 hours. researchgate.net
Preclinical Pharmacokinetic Data for this compound Not Publicly Available
A comprehensive review of publicly accessible scientific literature and clinical trial databases reveals a lack of specific preclinical pharmacokinetic data for the deuterated compound this compound. While extensive research has been conducted on the pharmacokinetic profile of the parent compound, Mirabegron, in various preclinical models, no direct comparative studies involving this compound have been published.
Mirabegron is a selective β3-adrenergic receptor agonist. Its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, have been characterized in several animal models, such as rats and mice, as well as in human subjects. These studies are crucial for understanding the drug's behavior in a living system and for predicting its efficacy and safety profile.
The process of deuteration, where one or more hydrogen atoms in a molecule are replaced by deuterium (B1214612), is a strategy sometimes employed in drug development to alter a compound's metabolic profile. This is based on the kinetic isotope effect, where the heavier deuterium atom can slow down the rate of metabolic reactions that involve the breaking of carbon-hydrogen bonds. This can potentially lead to a longer half-life, increased exposure, and altered metabolite profiles for the deuterated drug compared to its non-deuterated counterpart.
However, the specific impact of deuteration on the pharmacokinetics of Mirabegron has not been detailed in the available scientific literature. To fulfill the requested article outline, which includes detailed research findings and data tables on the pharmacokinetic profiling of this compound and an assessment of isotope effects, specific preclinical studies would be required. Such studies would involve administering this compound to animal models and comparing its pharmacokinetic parameters (e.g., maximum concentration, area under the curve, half-life) to those of Mirabegron.
Without such dedicated research, any discussion on the preclinical pharmacokinetic profile of this compound and the specific isotope effects would be speculative. Therefore, the generation of a scientifically accurate article with the requested detailed data and analysis is not possible at this time.
Applications of Mirabegron D8 As a Research Tool
Role as a Stable Isotope Internal Standard in Quantitative Bioanalysis
In quantitative bioanalysis, stable isotope-labeled internal standards (SIL-IS) like Mirabegron-d8 are crucial for achieving accurate and precise measurements of analyte concentrations in biological matrices such as plasma, urine, or tissue. science.gov The principle behind using a SIL-IS is that it behaves almost identically to the unlabeled analyte during sample preparation and chromatographic analysis, compensating for variations that can occur during these processes. science.gov
When this compound is added to a biological sample containing unlabeled mirabegron (B1684304), both compounds are subjected to the same extraction efficiencies, matrix effects, and ionization variations during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. science.govresearchgate.net By monitoring the ratio of the unlabeled mirabegron to the this compound internal standard, researchers can accurately quantify the amount of the original drug present in the sample, even in the presence of complex biological matrices. science.govscience.gov
The use of this compound as an internal standard has been demonstrated in validated LC-MS/MS methods for the determination of mirabegron in biological samples. For instance, a method for the determination of acotiamide (B1238670) in rat plasma utilized mirabegron as an internal standard, highlighting the application of the unlabeled compound in this role. researchgate.net While the specific use of this compound with mirabegron was not explicitly detailed in the immediate search results, the general principle of using deuterated internal standards with their unlabeled counterparts is well-established and fundamental to quantitative bioanalysis using LC-MS/MS. science.govresearchgate.netscience.gov The distinct mass of this compound (due to the eight deuterium (B1214612) atoms) compared to unlabeled mirabegron (C21H24N4O2S, molecular weight 396.51 g/mol ) allows for their clear differentiation in mass spectrometry, enabling accurate ratio calculations. nih.govwikidata.org
Mechanistic Elucidation of Drug Metabolism and Disposition Pathways
Stable isotope-labeled compounds are powerful tools for investigating the metabolic fate and disposition pathways of drugs within biological systems. uky.edu this compound can be used to trace how mirabegron is processed by enzymes and eliminated from the body.
Mirabegron is known to undergo metabolism in the liver, involving direct glucuronidation, amide hydrolysis, and minimal oxidative metabolism primarily by CYP2D6 and CYP3A4. wikipedia.org Some involvement of butylcholinesterase has also been noted. wikipedia.org
Tracing Metabolic Fates Using Isotopic Labeling
By administering this compound to an in vivo system (e.g., animal models) or using it in in vitro systems (e.g., liver microsomes, hepatocytes), researchers can track the isotopic label through various metabolic transformations. As mirabegron is metabolized, the deuterium atoms in this compound are retained in the resulting metabolites, provided the metabolic reaction does not involve the cleavage of bonds to which the deuterium atoms are attached. Analyzing biological samples (such as plasma, urine, or bile) using mass spectrometry allows for the identification and quantification of labeled metabolites. This reveals the specific metabolic pathways that the parent drug undergoes and the structures of the resulting metabolic products. This approach is a cornerstone of drug metabolism studies and helps to build a comprehensive picture of how a drug is processed in the body. science.govuky.edudrugbank.comresearchgate.net
Understanding Enzyme Mechanisms Through Kinetic Isotope Effects
Kinetic isotope effects (KIEs) occur when the rate of a chemical reaction is slowed down due to the presence of a heavier isotope (like deuterium) at a site of bond breaking or formation. By comparing the metabolic rate of this compound to that of unlabeled mirabegron, researchers can gain insights into the rate-limiting steps of enzymatic reactions involved in mirabegron's metabolism. If a metabolic step involves the cleavage of a carbon-hydrogen bond at a position where deuterium is substituted in this compound, a significant KIE may be observed, meaning the deuterated compound is metabolized more slowly. This can help identify the specific enzymes and mechanisms responsible for particular metabolic transformations. While specific KIE studies with this compound were not detailed in the search results, the principle is a standard application of deuterated compounds in mechanistic enzymology and drug metabolism research.
Facilitation of Absolute Bioavailability Determinations in Preclinical Investigations
Absolute bioavailability is a pharmacokinetic parameter that describes the fraction of an administered dose of a drug that reaches the systemic circulation unchanged. Determining absolute bioavailability typically involves administering the drug by both intravenous (IV) and extravascular (e.g., oral) routes and comparing the systemic exposure (usually measured as the area under the plasma concentration-time curve, or AUC) obtained from each route.
This compound can facilitate absolute bioavailability studies using a "cocktail" approach. In this method, a small, known dose of this compound is administered intravenously simultaneously with an oral dose of unlabeled mirabegron. Because this compound and mirabegron are chemically identical except for the isotopic label, they are assumed to have the same disposition in the body. By measuring the plasma concentrations of both the unlabeled mirabegron (from the oral dose) and this compound (from the IV dose) using LC-MS/MS, researchers can calculate the absolute bioavailability of the oral formulation without needing separate IV administration studies. This approach is particularly useful in preclinical settings to assess the oral absorption characteristics of a drug candidate. Mirabegron's absolute oral bioavailability in humans is reported to be between 29% and 35%. mims.com While the search results did not explicitly detail a preclinical absolute bioavailability study using a this compound IV/unlabeled mirabegron oral co-administration, this is a common application of stable isotope-labeled drugs in preclinical pharmacokinetics. texasimpaireddrivingtaskforce.org
Contribution to Drug-Drug Interaction Studies (Preclinical/In Vitro)
Drug-drug interactions (DDIs) occur when the effects of one drug are altered by the presence of another drug. These interactions can happen through various mechanisms, including the inhibition or induction of drug-metabolizing enzymes or transporters. Mirabegron is known to be metabolized by CYP2D6 and CYP3A4 and also acts as an inhibitor of CYP2D6, CYP3A, and P-glycoprotein. nih.gov
In preclinical and in vitro DDI studies, this compound can be used to investigate the impact of other co-administered substances on the metabolism and disposition of mirabegron. By using this compound as a substrate in in vitro systems (such as liver microsomes or hepatocytes) in the presence and absence of potential interacting drugs, researchers can assess whether the interacting drug affects the rate or pattern of mirabegron metabolism. Changes in the formation rate of labeled metabolites from this compound in the presence of another drug can indicate that the co-administered drug is inhibiting or inducing the enzymes responsible for mirabegron's metabolism. amazonaws.comclinicaltrials.gov This helps to identify potential DDIs early in the drug development process.
For example, if a potential interacting drug is hypothesized to inhibit CYP2D6, incubating this compound with liver microsomes and the interacting drug could show a decrease in the formation of CYP2D6-mediated metabolites of this compound compared to incubations without the interacting drug. This provides valuable data for predicting potential clinical DDIs.
Below is an example table illustrating how data from a hypothetical in vitro metabolism study using this compound might be presented:
| Incubation System (In Vitro) | Co-administered Substance | Formation of Labeled Metabolite X (Relative to Control) | Putative Interaction Mechanism |
| Human Liver Microsomes | None (Control) | 100% | N/A |
| Human Liver Microsomes | Drug A (CYP2D6 Inhibitor) | 45% | CYP2D6 Inhibition |
| Human Liver Microsomes | Drug B (CYP3A4 Inducer) | 180% | CYP3A4 Induction |
| Human Hepatocytes | None (Control) | 100% | N/A |
| Human Hepatocytes | Drug C (Transporter Inhibitor) | Increased cellular uptake of this compound | Transporter Inhibition |
Note: This table presents hypothetical data for illustrative purposes only and does not reflect actual research findings.
Future Research Directions and Methodological Advancements with Mirabegron D8
Development of Advanced Synthetic Strategies for Complex Deuterium (B1214612) Labeling Patterns
While the synthesis of Mirabegron (B1684304) has been reported researchgate.netchemicalbook.comresearchgate.net, the development of advanced strategies for introducing complex deuterium labeling patterns in Mirabegron and similar molecules remains an active area of research in synthetic organic chemistry acs.orgunam.mx. Future research could focus on:
Site-Specific Polylabeling: Developing efficient and regioselective methods to introduce multiple deuterium atoms at specific, predetermined positions within the Mirabegron structure. This is crucial for precisely probing the metabolic fate of different parts of the molecule.
Stereoselective Deuteration: Exploring synthetic routes that allow for stereoselective deuterium incorporation, which can be important for studying the impact of isotopic substitution on chiral centers and their interactions with biological targets.
Flow Chemistry and Automation: Utilizing flow chemistry techniques and automation to enable the high-throughput synthesis of various deuterated analogs with different labeling patterns, accelerating the availability of these research tools.
Late-Stage Deuteration: Developing methods for the late-stage introduction of deuterium into complex Mirabegron precursors or the final molecule, simplifying the synthetic process and reducing the need to synthesize complex deuterated building blocks from scratch researchgate.net.
These advancements in synthetic methodology will provide researchers with a wider array of precisely labeled Mirabegron-d8 analogs, enabling more detailed and nuanced investigations into its pharmacokinetic and pharmacodynamic properties.
Integration of this compound Studies with Proteomics and Metabolomics in Preclinical Systems
The integration of studies using this compound with advanced proteomics and metabolomics techniques in preclinical systems (e.g., cell cultures, animal models) offers a powerful approach to gain comprehensive insights into the drug's biological effects. Future research directions include:
Pharmacometabolomics: Utilizing this compound as a stable isotope tracer in metabolomics studies to track its metabolic pathways and identify novel metabolites in preclinical models. This can help elucidate how the drug is transformed in the body and how it impacts endogenous metabolic networks. science.gov
Quantitative Proteomics: Employing quantitative proteomics in conjunction with this compound studies to investigate how the drug or its metabolites interact with or modulate protein expression and activity in target tissues (e.g., bladder, brown adipose tissue) science.govclinicaltrials.govuni-koeln.de. This can provide insights into the molecular mechanisms underlying its therapeutic effects and potential off-target interactions.
Lipidomics and Flux Analysis: Integrating this compound studies with lipidomics and metabolic flux analysis, particularly in the context of its known effects on brown adipose tissue, to understand how it influences lipid metabolism and energy expenditure at a systems level diva-portal.orgnih.govresearchgate.netnih.gov.
Multi-omics Data Integration: Developing computational approaches to integrate data from this compound tracing experiments, proteomics, and metabolomics to build comprehensive models of the drug's impact on biological systems science.govuni-koeln.de.
This integrated approach, facilitated by the use of this compound as a traceable probe, will enable a deeper understanding of the complex interplay between the drug, its metabolism, and the biological pathways it affects in preclinical settings.
Novel Analytical Approaches for High-Throughput Isotope Effect Screening
The deuterium kinetic isotope effect (DKIE) is a critical factor influencing the metabolic fate of deuterated drugs researchgate.netansto.gov.auinformaticsjournals.co.inresearchgate.net. Developing novel high-throughput analytical approaches for screening the DKIE of this compound and its potential deuterated analogs is essential for optimizing drug design and predicting in vivo behavior. Future research could focus on:
Accelerated In Vitro Metabolism Assays: Developing miniaturized and automated in vitro systems using liver microsomes or hepatocytes to rapidly assess the metabolic stability of different deuterated Mirabegron variants and quantify the DKIE at specific metabolic sites ansto.gov.auresearchgate.net.
High-Resolution Mass Spectrometry Techniques: Utilizing advanced high-resolution mass spectrometry (HRMS) and hyphenated techniques (e.g., LC-HRMS) for the sensitive and selective detection and quantification of this compound and its deuterated metabolites in complex biological matrices researchgate.netscience.govacs.orgscience.gov. This allows for precise determination of metabolic pathways and rates.
Rapid Fire Mass Spectrometry: Exploring rapid fire mass spectrometry or other high-throughput ionization techniques coupled with minimal chromatography for very fast screening of metabolic stability and preliminary assessment of DKIE.
Development of Deuterium-Specific Detection Methods: Investigating novel analytical methods that offer enhanced sensitivity or specificity for deuterium-labeled compounds, potentially reducing matrix effects and improving quantification accuracy in complex biological samples acs.org.
Advancements in these analytical techniques will significantly accelerate the process of identifying optimal deuteration sites for improved metabolic stability and allow for more efficient screening of novel deuterated drug candidates.
Computational Modeling and Simulation for Predicting Deuterium Isotope Effects on Drug Behavior
Computational approaches play a crucial role in understanding and predicting the impact of deuterium substitution on drug behavior, particularly the kinetic isotope effect jsps.go.jpamericanpharmaceuticalreview.com. Future research in this area with this compound could involve:
Quantum Mechanical Calculations: Applying advanced quantum mechanical methods to calculate the vibrational frequencies and transition states of enzymatic reactions involving Mirabegron, allowing for the theoretical prediction of primary and secondary kinetic isotope effects at different deuteration sites jsps.go.jp.
Molecular Dynamics Simulations: Performing molecular dynamics simulations to study the binding interactions of this compound with metabolic enzymes (e.g., CYP450 enzymes, UGTs, butyrylcholinesterase) and transporters, investigating how deuterium substitution might subtly alter these interactions and influence metabolic rate or distribution americanpharmaceuticalreview.comnih.gov.
Machine Learning and AI: Utilizing machine learning and artificial intelligence algorithms trained on experimental data of deuterated drugs, including this compound, to build predictive models for metabolic stability, pharmacokinetic profiles, and potential metabolic switches upon deuteration jsps.go.jpamericanpharmaceuticalreview.com.
Physiologically-Based Pharmacokinetic (PBPK) Modeling: Incorporating experimentally determined or computationally predicted parameters for this compound (e.g., metabolic rates, protein binding) into PBPK models to simulate its absorption, distribution, metabolism, and excretion in virtual populations, allowing for prediction of human pharmacokinetics americanpharmaceuticalreview.com.
Integrating computational modeling with experimental studies using this compound will enhance our ability to predict the consequences of deuterium substitution, guiding the design of improved drug candidates and reducing the need for extensive experimental screening.
Exploration of this compound in Preclinical Disease Models for Mechanistic Insights
Mirabegron's activity as a β3-adrenergic receptor agonist has implications beyond overactive bladder, including effects on metabolic regulation and brown adipose tissue activation diva-portal.orgnih.govnih.gov. Future research using this compound in preclinical disease models can provide valuable mechanistic insights:
Metabolic Disease Models: Utilizing this compound in preclinical models of obesity, diabetes, or metabolic syndrome to precisely track its distribution and metabolism in metabolic tissues like liver, adipose tissue (brown and white), and muscle. This can help elucidate the mechanisms by which β3-AR activation influences glucose and lipid metabolism researchgate.netnih.gov.
Brown Adipose Tissue (BAT) Activation Studies: Employing this compound in studies specifically focused on BAT activation. Deuterium metabolic imaging (DMI) using deuterated glucose, for example, can be combined with this compound administration to study substrate utilization and metabolic flux in activated BAT researchgate.net. Mirabegron is known to increase BAT activity and energy expenditure diva-portal.orgnih.govnih.gov.
Tissue-Specific Metabolism and Distribution: Using this compound to investigate tissue-specific differences in its metabolism and distribution in various preclinical models, providing a more detailed understanding of its pharmacokinetics in relevant organs.
Mechanistic Studies of Off-Target Effects: While Mirabegron is selective for β3-ARs, using this compound can aid in tracking potential off-target interactions or metabolic pathways that might contribute to side effects observed in preclinical studies nih.govfrontiersin.org.
The use of this compound in these preclinical models, combined with advanced analytical and 'omics techniques, will provide a more granular understanding of its pharmacological actions and metabolic fate in the context of specific diseases and physiological processes.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Mirabegron-d8 in biological matrices, and what validation parameters are critical for reproducibility?
- Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound due to its high sensitivity and specificity for deuterated compounds. Key validation parameters include:
- Limit of Detection (LOD) and Limit of Quantification (LOQ) to establish sensitivity thresholds.
- Matrix effects assessment (e.g., plasma vs. urine) using post-column infusion.
- Stability studies under varying storage conditions (e.g., freeze-thaw cycles).
- Cross-validation with non-deuterated Mirabegron to confirm isotopic integrity .
Q. How does this compound serve as an internal standard in pharmacokinetic studies, and what are its limitations?
- Methodological Answer: this compound is used to correct for analyte loss during sample preparation and ionization variability in mass spectrometry. Limitations include:
- Potential isotopic interference if the deuterium label undergoes metabolic exchange.
- Batch-specific purity checks to avoid contamination.
- Calibration curves must span expected physiological concentrations (e.g., 0.1–100 ng/mL) to ensure linearity .
Q. What experimental designs are optimal for assessing this compound’s stability in long-term storage?
- Methodological Answer: Use a factorial design to test:
- Temperature (-80°C vs. -20°C).
- Storage duration (1–12 months).
- Matrix type (plasma, urine, liver microsomes).
Stability is quantified via percent recovery relative to freshly prepared standards, with ANOVA for statistical significance .
Advanced Research Questions
Q. How does deuterium labeling in this compound influence its metabolic pathways compared to non-deuterated Mirabegron?
- Methodological Answer: Conduct in vitro assays using human liver microsomes (HLMs) to compare:
- Cytochrome P450 (CYP) metabolism : Monitor deuterium kinetic isotope effects (KIEs) via LC-MS/MS.
- Half-life (t½) : Compare intrinsic clearance rates.
- Metabolite profiling : Identify deuterium retention in major metabolites (e.g., dihydrodiol isomers).
Phase III trial data suggest a 10–15% reduction in oxidative metabolism for deuterated forms .
Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across species (e.g., rat vs. human)?
- Methodological Answer:
- Perform allometric scaling to adjust for interspecies differences in clearance and volume of distribution.
- Validate findings using physiologically based pharmacokinetic (PBPK) modeling.
- Re-analyze raw data from conflicting studies for methodological inconsistencies (e.g., sampling timepoints, dose normalization) .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies with small sample sizes?
- Methodological Answer:
- Bayesian hierarchical models to account for variability.
- Bootstrapping to estimate confidence intervals for skewed data.
- Sensitivity analysis using Monte Carlo simulations to test robustness .
Q. What ethical considerations arise when using this compound in translational research involving human tissues?
- Methodological Answer:
- Obtain informed consent for tissue biobanking, specifying deuterated compound use.
- Disclose deuterium-related risks (e.g., theoretical isotopic toxicity) in ethics applications.
- Follow institutional review board (IRB) guidelines for traceability of deuterated reagents .
Data Contradiction and Validation
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer:
- Reconcile findings using integrated pharmacokinetic-pharmacodynamic (PK-PD) models .
- Test for tissue-specific protein binding differences via equilibrium dialysis.
- Validate in vitro assays with clinical samples from phase III trials .
Q. What strategies mitigate batch-to-batch variability in synthesized this compound?
- Methodological Answer:
- Implement quality-by-design (QbD) principles during synthesis.
- Use nuclear magnetic resonance (NMR) spectroscopy to confirm deuteration purity (>98%).
- Cross-reference with certified reference materials (CRMs) if available .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
